![molecular formula C13H24N2O2 B1342474 4-(Boc-amino)-1-cyclopropyl-piperidine CAS No. 534595-68-1](/img/structure/B1342474.png)
4-(Boc-amino)-1-cyclopropyl-piperidine
Overview
Description
4-(Boc-amino)-1-cyclopropyl-piperidine is an organic compound that is used as a building block in chemical synthesis . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of Boc-protected amines, such as 4-(Boc-amino)-1-cyclopropyl-piperidine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods have been developed for the Boc protection of amines, including catalyst-free methods and methods using various solvents .Chemical Reactions Analysis
The Boc group in 4-(Boc-amino)-1-cyclopropyl-piperidine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . The Boc group can also be removed using mild acidolysis .Scientific Research Applications
BOC Protection of Amines
The compound is used in the BOC protection of amines . This process is an efficient and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Solid Phase Synthesis of Peptides
“4-(Boc-amino)-1-cyclopropyl-piperidine” is used to protect amine in the solid phase synthesis of peptides . This process is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
Preparation of Pharmaceutical Compounds
The compound is a chemical reagent used in the preparation of pharmaceutical compounds .
Synthesis of Bromodomain Inhibitors
It is used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which are important in the regulation of gene expression. Inhibitors of bromodomains have potential therapeutic applications in a variety of conditions, including cancer and inflammation .
HepG2 Cell Cycle Inhibitors
The compound is used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy . HepG2 is a human liver cancer cell line, and inhibitors of the cell cycle can prevent the cells from proliferating, which is a potential strategy for cancer treatment .
properties
IUPAC Name |
tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPWESLNMUXZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609857 | |
Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-1-cyclopropyl-piperidine | |
CAS RN |
534595-68-1 | |
Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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